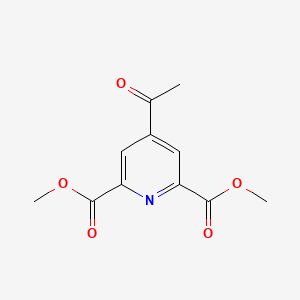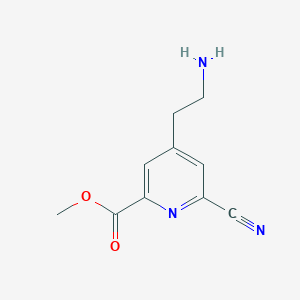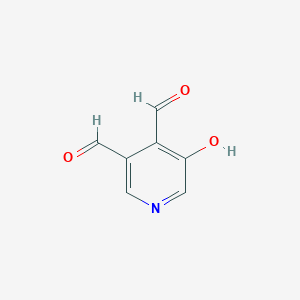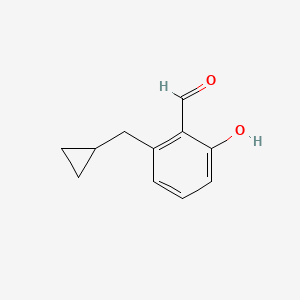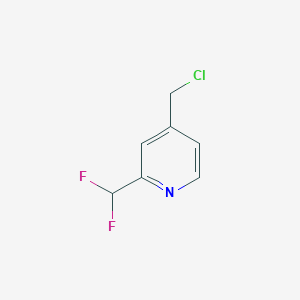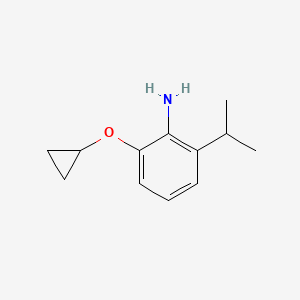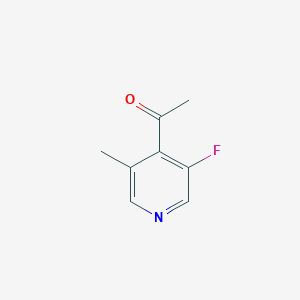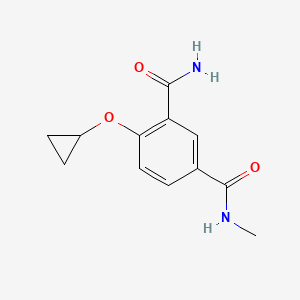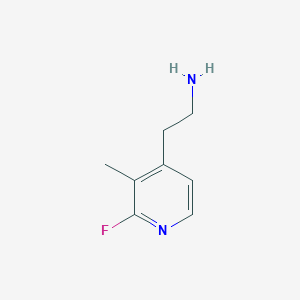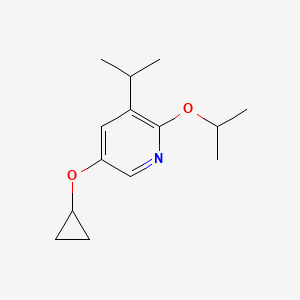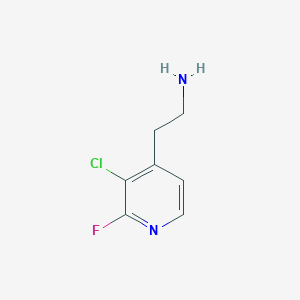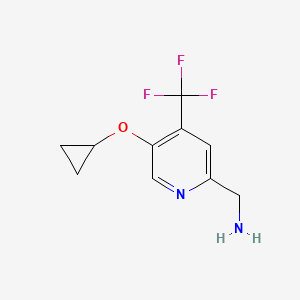
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O It is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position, a trifluoromethyl group at the 4-position, and a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl and cyclopropoxy groups. The final step involves the addition of the methanamine group.
Preparation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added using cyclopropyl bromide (C3H5Br) in the presence of a base such as potassium carbonate (K2CO3).
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is explored for its potential as a fungicide or herbicide due to its unique chemical structure.
Material Science: It is used in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.
(4-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The cyclopropoxy group adds steric bulk and rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Eigenschaften
Molekularformel |
C10H11F3N2O |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
[5-cyclopropyloxy-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-6(4-14)15-5-9(8)16-7-1-2-7/h3,5,7H,1-2,4,14H2 |
InChI-Schlüssel |
AGXXJJKYDMDRRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(N=C2)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


